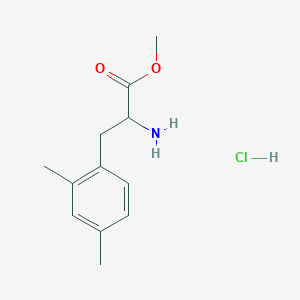
(S)-(-)-N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(-)-N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine is a chiral compound with significant importance in the field of medicinal chemistry. It is a key intermediate in the synthesis of various pharmaceuticals, including antidepressants like duloxetine . The compound features a thienyl group, which is a sulfur-containing heterocycle, contributing to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine typically involves the reduction of N,N-dimethyl-(3-keto)-2-thienyl-propanamine. This reduction can be achieved using microbial reduction methods, where specific yeast strains like Candida viswanathii are employed under optimized conditions . The reaction conditions include controlled pH, aeration, and agitation to maximize enzyme activity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fermentation processes. These processes are optimized for high yield and enantiomeric purity, ensuring the compound’s suitability for pharmaceutical applications .
化学反应分析
Types of Reactions
(S)-(-)-N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The thienyl group allows for various substitution reactions, where different substituents can be introduced to the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions on the thienyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols or amines.
科学研究应用
(S)-(-)-N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in enzymatic studies to understand microbial reduction processes.
Industry: The compound’s unique properties make it valuable in the production of various pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-(-)-N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine involves its interaction with specific molecular targets and pathways. In the case of its role as an intermediate in duloxetine synthesis, the compound contributes to the inhibition of serotonin and norepinephrine reuptake, enhancing neurotransmitter levels in the brain . This action is mediated through its interaction with transporter proteins, leading to increased synaptic concentrations of these neurotransmitters.
相似化合物的比较
Similar Compounds
(S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine: An intermediate in the preparation of duloxetine.
Thiophene Derivatives: Compounds containing the thienyl group, which exhibit similar chemical properties and reactivity.
Uniqueness
(S)-(-)-N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its role as a key intermediate in the synthesis of important pharmaceuticals highlights its significance in medicinal chemistry.
属性
分子式 |
C9H15NOS |
|---|---|
分子量 |
185.29 g/mol |
IUPAC 名称 |
(1S)-3-(methylamino)-1-thiophen-2-ylbutan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-7(10-2)6-8(11)9-4-3-5-12-9/h3-5,7-8,10-11H,6H2,1-2H3/t7?,8-/m0/s1 |
InChI 键 |
GKWHUWVJGDBGRA-MQWKRIRWSA-N |
手性 SMILES |
CC(C[C@@H](C1=CC=CS1)O)NC |
规范 SMILES |
CC(CC(C1=CC=CS1)O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile](/img/structure/B13394819.png)
![3-[1-(4-Methylphenyl)sulfonylindol-3-yl]prop-2-enoic acid](/img/structure/B13394843.png)
![6-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B13394847.png)
![5-[2-[1-[1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13394848.png)

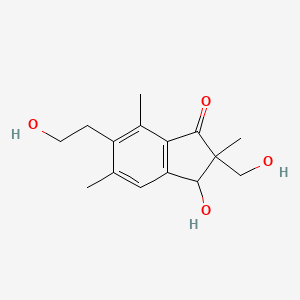
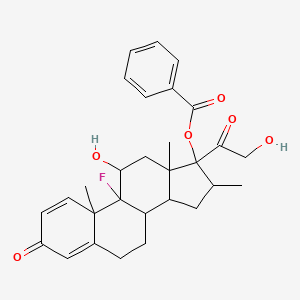
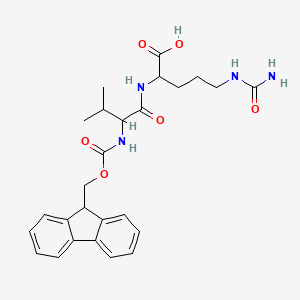
![3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B13394874.png)
![[17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13394875.png)
![9-[(N-tert-butylglycyl)amino]-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide](/img/structure/B13394881.png)
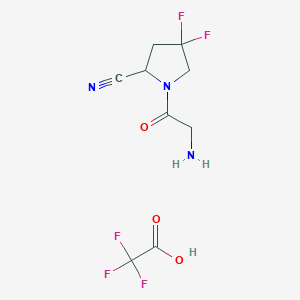
![1-[2,7-Bis[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-1'-yl]ethanone](/img/structure/B13394894.png)
